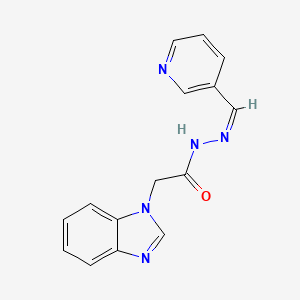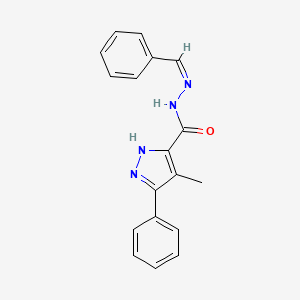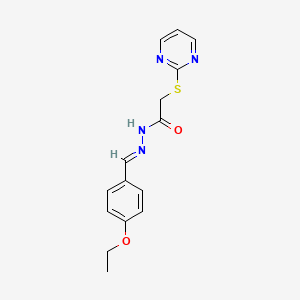
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide, also known as NBIC, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. NBIC has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have reported the cytotoxic effects of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide against various cancer cell lines, including breast, lung, and prostate cancer. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been found to inhibit the growth of several fungal and bacterial strains, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide is not fully understood. However, several studies have suggested that it exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of DNA replication and gene expression.
Biochemical and Physiological Effects
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to possess various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide is also soluble in a wide range of solvents, making it suitable for various biological assays. However, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has some limitations for lab experiments. It has poor water solubility, which may limit its bioavailability in vivo. In addition, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide. Firstly, further studies are needed to elucidate the mechanism of action of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide and its potential targets in cancer cells. Secondly, the pharmacokinetics and pharmacodynamics of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide need to be investigated to determine its potential for clinical applications. Thirdly, the development of novel formulations of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide, such as nanoparticles or liposomes, may improve its bioavailability and therapeutic efficacy. Fourthly, the combination of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide with other anticancer agents may enhance its cytotoxic effects and reduce the risk of drug resistance. Finally, the investigation of the potential side effects and toxicity of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide in vivo is necessary for the development of safe and effective therapeutic strategies.
Conclusion
In conclusion, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses various biological activities, including anticancer, antifungal, and antibacterial properties. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic properties. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide, including the elucidation of its mechanism of action, investigation of its pharmacokinetics and pharmacodynamics, and development of novel formulations and combination therapies.
Métodos De Síntesis
The synthesis of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide involves the reaction of 3-nitrobenzaldehyde and 1H-indole-7-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.
Propiedades
IUPAC Name |
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(14-6-2-4-12-7-8-17-15(12)14)19-18-10-11-3-1-5-13(9-11)20(22)23/h1-10,17H,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBVLDLBBVAKM-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)
![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)



![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)